Cas no 74877-10-4 (1-(4-Fluorophenyl)propan-1-amine)

1-(4-Fluorophenyl)propan-1-amine is a fluorinated aromatic amine with a propylamine side chain, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the fluorine substituent enhances its reactivity and stability, making it valuable for the development of bioactive compounds, particularly in medicinal chemistry. Its structural features allow for selective modifications, facilitating the synthesis of derivatives with potential applications in drug discovery. The compound exhibits favorable physicochemical properties, including moderate solubility in common organic solvents, enabling efficient handling in laboratory settings. Care should be taken during storage and handling due to its amine functionality. Suitable for controlled reactions under inert conditions.
1-(4-Fluorophenyl)propan-1-amine structure
74877-10-4 structure
Product Name:1-(4-Fluorophenyl)propan-1-amine
CAS No:74877-10-4
MF:C9H12FN
MW:153.196685791016
MDL:MFCD07186373
CID:842167
PubChem ID:6483901
Update Time:2025-10-28

1-(4-Fluorophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)propan-1-amine
    • 1-(4-Fluoro-phenyl)-propylamine
    • (4-fluorophenyl)-1-propylamine
    • 1-(4-fluorophenyl)propan-1-amine(SALTDATA: FREE)
    • 1-(4-Fluorophenyl)propylamine
    • AC1O5GMY
    • AG-G-97996
    • Ambcb4012664
    • CTK5E0607
    • SureCN1239407
    • BS-18049
    • SCHEMBL1239407
    • (1S)-1-(4-FLUOROPHENYL)PROPYLAMINE
    • SB46856
    • DTXSID30424356
    • Y11093
    • AKOS000123627
    • 74877-10-4
    • 1-(4-fluoro-phenyl)-propylamine, AldrichCPR
    • FT-0677689
    • 1-(4-Fluorophenyl)-propylamine
    • SB76003
    • CS-0197410
    • MFCD07186373
    • EN300-33166
    • 1-(4-Fluorophenyl)-1-propanamine
    • (1R)-1-(4-FLUOROPHENYL)PROPYLAMINE
    • AKOS022173741
    • SB75823
    • MDL: MFCD07186373
    • Inchi: 1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3
    • InChI Key: BWZFVQWUKNCKQL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CC)N

Computed Properties

  • Exact Mass: 153.09500
  • Monoisotopic Mass: 153.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 206.2±15.0 °C at 760 mmHg
  • Flash Point: 87.7±8.3 °C
  • PSA: 26.02000
  • LogP: 2.93580
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

1-(4-Fluorophenyl)propan-1-amine Security Information

1-(4-Fluorophenyl)propan-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(4-Fluorophenyl)propan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:74877-10-4)1-(4-Fluorophenyl)propan-1-amine
Order Number:A865782
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:56
Price ($):344.0
Email:sales@amadischem.com

1-(4-Fluorophenyl)propan-1-amine Related Literature

Additional information on 1-(4-Fluorophenyl)propan-1-amine

1-(4-Fluorophenyl)propan-1-amine (CAS No. 74877-10-4): A Comprehensive Overview

1-(4-Fluorophenyl)propan-1-amine, also known by its CAS registry number 74877-10-4, is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of propaneamine, where the amino group is attached to a fluorophenyl ring. The structure of 1-(4-fluorophenyl)propan-1-amine consists of a three-carbon chain (propane) with an amino group (-NH2) at one end and a fluorophenyl group (-C6H4-F) at the other end. The fluorine atom is located at the para position of the phenyl ring, which influences the compound's chemical reactivity and physical properties.

The synthesis of 1-(4-fluorophenyl)propan-1-amine typically involves nucleophilic substitution reactions or amide reductions. One common method is the reduction of the corresponding nitrile or amide using hydrogen gas in the presence of a catalyst, such as palladium on carbon. This compound can also be prepared via alkylation reactions, where an appropriate electrophile reacts with an amine to form the desired product. The choice of synthesis method depends on the availability of starting materials and the desired scale of production.

1-(4-fluorophenyl)propan-1-amine exhibits several interesting chemical properties due to its structure. The presence of the fluorine atom in the para position of the phenyl ring imparts electron-withdrawing effects, which can influence the reactivity of the compound in various reactions. For instance, this electron-withdrawing effect can enhance the nucleophilicity of the amino group, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can act as a directing group in aromatic substitution reactions, guiding incoming electrophiles to specific positions on the phenyl ring.

In terms of physical properties, 1-(4-fluorophenyl)propan-1-amine is typically a solid at room temperature with a melting point around 65°C. It has a molecular weight of approximately 165 g/mol and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol. The compound's solubility in water is moderate due to its amphiprotic nature, which arises from the presence of both hydrophilic (amino group) and hydrophobic (fluorophenyl group) moieties.

One of the most significant applications of 1-(4-fluorophenyl)propan-1-amine lies in its use as an intermediate in pharmaceutical chemistry. This compound serves as a valuable building block for synthesizing various bioactive molecules, including antidepressants, antipsychotics, and analgesics. For example, it can be used to prepare substituted benzodiazepines or other nitrogen-containing heterocycles that are critical components of modern drug molecules.

Recent studies have highlighted the potential of 1-(4-fluorophenyl)propan-1-amines in drug discovery efforts targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Researchers have explored its ability to modulate neurotransmitter systems and inhibit enzymes associated with these conditions. For instance, derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme whose overactivity is implicated in Alzheimer's disease.

Beyond pharmaceutical applications, 1-(4-fluorophenyl)propan-1-amines have found utility in agrochemicals and materials science. In agrochemistry, these compounds are being investigated for their potential as herbicides or fungicides due to their ability to disrupt key biochemical pathways in plants and pathogens. In materials science, they are being explored as precursors for novel polymers or advanced materials with tailored electronic properties.

The environmental impact and safety profile of CAS No 74877-10-4 have also been subjects of recent research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. Initial findings suggest that this compound undergoes moderate biodegradation under aerobic conditions but may pose risks to aquatic life at high concentrations.

In conclusion, 1-(4-fluorophenyl)propan-1-amines (CAS No 74877-10) represent a versatile class of compounds with diverse applications across multiple disciplines. Their unique chemical properties make them valuable intermediates in drug discovery and material synthesis while ongoing research continues to uncover new potential uses for these compounds.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74877-10-4)1-(4-Fluorophenyl)propan-1-amine
A865782
Purity:99%
Quantity:1g
Price ($):344.0
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